molecular formula C15H14N2O4 B11516310 prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate CAS No. 341500-94-5

prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11516310
CAS No.: 341500-94-5
M. Wt: 286.28 g/mol
InChI Key: TZAZQBPEONRNLR-UHFFFAOYSA-N
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Description

Prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a diverse array of functional groups, including an amino group, a cyano group, a furan ring, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.

    Functional Group Modifications: The amino and cyano groups can be introduced through nucleophilic substitution reactions.

    Final Esterification: The carboxylate group can be formed through an esterification reaction with prop-2-enyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a carboxylic acid, while reduction could yield an amine.

Scientific Research Applications

Chemistry

In chemistry, prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the amino and cyano groups suggests that it could interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl 6-amino-5-cyano-4-(phenyl)-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a phenyl ring instead of a furan ring.

    Prop-2-enyl 6-amino-5-cyano-4-(thiophene-2-yl)-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate lies in its combination of functional groups and the presence of the furan ring, which can impart unique chemical and biological properties.

Properties

CAS No.

341500-94-5

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-3-6-20-15(18)12-9(2)21-14(17)10(8-16)13(12)11-5-4-7-19-11/h3-5,7,13H,1,6,17H2,2H3

InChI Key

TZAZQBPEONRNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OCC=C

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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